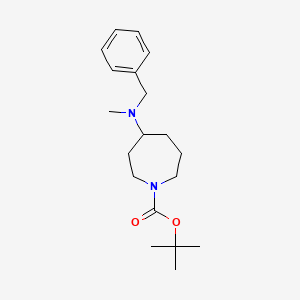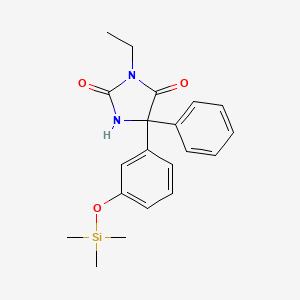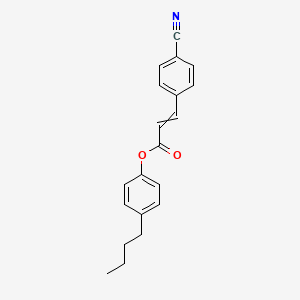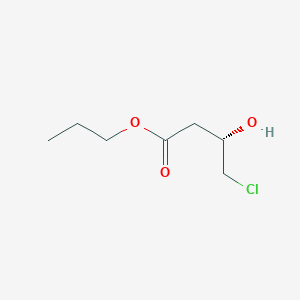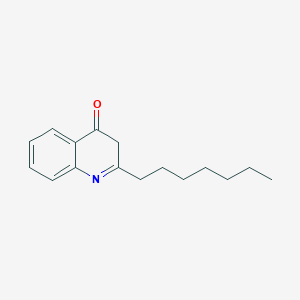
2-heptyl-3H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-heptyl-3H-quinolin-4-one is a quinolone derivative that has garnered significant interest due to its diverse biological activities. This compound is known for its role in quorum sensing in bacteria, particularly in Pseudomonas aeruginosa, where it acts as a signaling molecule regulating the production of virulence factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptyl-3H-quinolin-4-one typically involves the reaction of 2-heptyl-4-hydroxyquinoline with various reagents. One common method includes the hydroxylation of 2-heptyl-4-hydroxyquinoline using a mono-oxygenase enzyme . Another approach involves the reaction of 4-hydroxyquinolones with specific reagents to yield the desired quinolone derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-heptyl-3H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinolone derivative.
Reduction: Reduction reactions can modify the quinolone ring, leading to different derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinolone ring, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
2-heptyl-3H-quinolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other quinolone derivatives with potential pharmaceutical applications.
Biology: In bacterial studies, it is used to investigate quorum sensing mechanisms and bacterial communication.
Medicine: The compound’s role in regulating virulence factors makes it a target for developing new antimicrobial agents.
Industry: It is used in the development of biofilm inhibitors and other antimicrobial products
Mechanism of Action
The mechanism of action of 2-heptyl-3H-quinolin-4-one involves its role as a quorum sensing molecule in Pseudomonas aeruginosa. It regulates the production of virulence factors such as pyocyanin and hydrogen cyanide by interacting with specific receptors and activating a series of enzyme-controlled reactions . This signaling molecule enhances the production of virulence factors and biofilm formation, contributing to the pathogenicity of the bacteria .
Comparison with Similar Compounds
Similar Compounds
2-heptyl-4-hydroxyquinoline: A direct precursor of 2-heptyl-3H-quinolin-4-one, involved in similar quorum sensing pathways.
4-hydroxy-2-quinolones: These compounds share a similar quinolone structure and exhibit various biological activities.
Uniqueness
This compound is unique due to its specific role in quorum sensing and its ability to regulate multiple virulence factors in Pseudomonas aeruginosa. This makes it a valuable target for developing new antimicrobial strategies .
Properties
Molecular Formula |
C16H21NO |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-heptyl-3H-quinolin-4-one |
InChI |
InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-11H,2-6,9,12H2,1H3 |
InChI Key |
SLBMLYOTLUOJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC2=CC=CC=C2C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



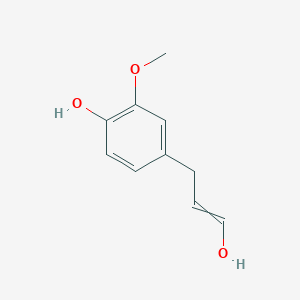
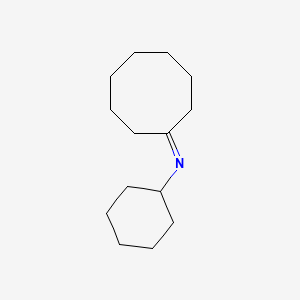



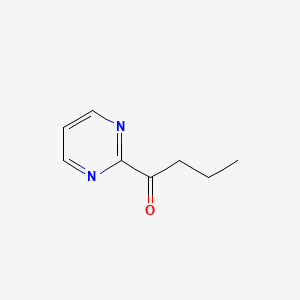
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)


